5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride
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Overview
Description
5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H8F3NO2·HCl. It is known for its unique structural properties, which include a methoxy group and a trifluoromethoxy group attached to an aniline ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride typically involves the introduction of methoxy and trifluoromethoxy groups to an aniline precursor. One common method involves the reaction of 2-methoxyaniline with trifluoromethoxy-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: Shares similar structural features but differs in the position of the trifluoromethyl group.
5-Methoxy-2-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride is unique due to the presence of both methoxy and trifluoromethoxy groups, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methoxy-2-(trifluoromethoxy)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2.ClH/c1-13-5-2-3-7(6(12)4-5)14-8(9,10)11;/h2-4H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIOCXCNHRXPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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